

(R)-Exatecan Intermediate 1 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-Exatecan Intermediate 1

Cat. No.: B129210

[Get Quote](#)

(R)-Exatecan Intermediate 1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-Exatecan Intermediate 1**, a key building block in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor. This document outlines its chemical properties, synthesis, and its role in the development of anticancer therapeutics.

Core Data Presentation

Quantitative information for **(R)-Exatecan Intermediate 1** is summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	110351-94-5	[1] [2] [3] [4] [5]
Molecular Weight	263.25 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₁₃ H ₁₃ NO ₅	[1] [3] [4]

Synthesis of (R)-Exatecan Intermediate 1

(R)-Exatecan Intermediate 1, also known as (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a crucial chiral intermediate in the multi-step synthesis of Exatecan and its analogs.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

A documented method for the synthesis of this intermediate involves the following steps:

- A starting material, referred to as Compound (Formula 4), is dissolved in dichloromethane.
- To this solution, 2M sulfuric acid is added.
- The mixture is stirred at room temperature for 2 hours.
- Following the reaction, the organic layer is separated, washed with saturated brine, and then dried.
- The dichloromethane is removed under reduced pressure.
- The resulting crude product is recrystallized from isopropanol to yield the S-tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[\[1\]](#)

Note: The specific chemical structure of "Compound (Formula 4)" is not detailed in the available public literature.

Synthetic Workflow

The synthesis of **(R)-Exatecan Intermediate 1** can be visualized as a key step in a larger synthetic pathway.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(R)-Exatecan Intermediate 1**.

Biological Significance and Application

(R)-Exatecan Intermediate 1 is primarily utilized as a precursor in the chemical synthesis of Exatecan.^{[4][9]} Exatecan itself is a highly potent inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.^{[4][10][11]} By inhibiting this enzyme, Exatecan induces DNA damage and subsequent cell death in cancer cells.^{[9][11]}

The development of Exatecan and its derivatives, facilitated by the synthesis of intermediates like the one discussed, is a significant area of research in oncology. These compounds are being investigated as payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver cytotoxic agents to tumor cells.^{[4][11]} There is currently no evidence to suggest that **(R)-Exatecan Intermediate 1** possesses significant biological activity on its own; its importance lies in its role as a critical component for the construction of the final active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 2. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]
- 3. 110351-94-5 [minglangchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. (S)-4-Ethyl-4-hydroxy-7,8-Dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-Trione at Best Prices, Purity: 99% [chemvonbiotech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-Exatecan Intermediate 1 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129210#r-exatecan-intermediate-1-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com